

NU2058: A Modulator of the DNA Damage Response - A Technical Guide

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Compound of Interest		
Compound Name:	NU2058	
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Abstract

NU2058, initially identified as a competitive inhibitor of cyclin-dependent kinases (CDKs), has emerged as a significant small molecule in the study of DNA damage response (DDR). This technical guide provides a comprehensive overview of **NU2058**, detailing its mechanism of action, its role in sensitizing cancer cells to DNA damaging agents, and the experimental protocols used to characterize its activity. Quantitative data are presented in structured tables for clarity, and key cellular pathways and experimental workflows are visualized through detailed diagrams. While its CDK-inhibitory properties are well-documented, a compelling body of evidence, explored herein, demonstrates that its potentiation of certain chemotherapeutics occurs through mechanisms independent of CDK2 inhibition. This document serves as a core resource for researchers investigating novel therapeutic strategies involving the DNA damage response.

Core Mechanism of Action: CDK Inhibition

NU2058, chemically known as O6-(Cyclohexylmethyl)guanine, is a purine-based, ATP-competitive inhibitor of CDK2 and CDK1.[1] Its binding to the ATP pocket of these kinases prevents the phosphorylation of key substrates, leading to downstream cellular effects, most notably cell cycle arrest.[1][2] In prostate cancer cell lines, for example, inhibition of CDK2 by **NU2058** leads to reduced phosphorylation of the Retinoblastoma protein (pRb), an increase in the CDK inhibitor p27, and a subsequent arrest in the G1 phase of the cell cycle.[2][3]



The primary pathway affected by **NU2058**'s CDK inhibitory function involves the regulation of the G1/S cell cycle checkpoint. By inhibiting CDK2, **NU2058** prevents the hyperphosphorylation of pRb, which in its hypophosphorylated state remains bound to the E2F transcription factor. This sequestration of E2F prevents the transcription of genes required for S-phase entry, thus inducing G1 arrest.



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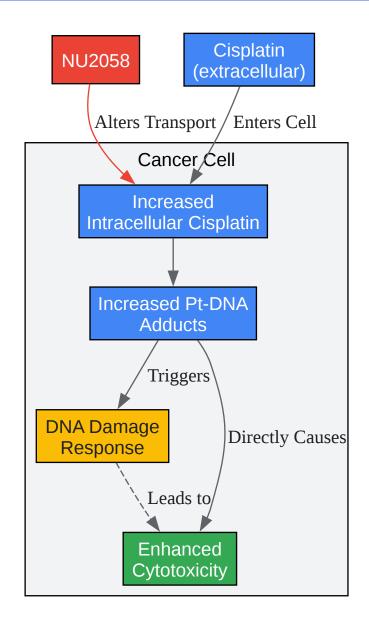
Caption: **NU2058** inhibits the CDK2/Cyclin E complex, preventing pRb phosphorylation and G1/S transition.

Role in DNA Damage Response: Chemopotentiation

A critical function of **NU2058** lies in its ability to potentiate the cytotoxicity of specific DNA alkylating agents, notably cisplatin and melphalan.[4][5] This effect, however, has been demonstrated to be independent of its CDK2 inhibitory activity.[2][4][6] Studies have shown that other CDK2 inhibitors with similar or even vastly superior potency do not replicate this sensitizing effect.[4]

The mechanism of this potentiation involves the modulation of drug transport. In the presence of **NU2058**, cells exhibit increased intracellular accumulation of platinum from cisplatin, leading to a higher level of platinum-DNA adducts.[2][4] This increase in DNA damage, coupled with sensitization to the adducts formed, results in a significant enhancement of cytotoxicity.[4] **NU2058** does not, however, potentiate the effects of the methylating agent temozolomide or ionizing radiation.[2][4][5]





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Caption: **NU2058** enhances cisplatin cytotoxicity by increasing drug uptake and DNA adduct formation.

Quantitative Data Summary

The inhibitory and anti-proliferative activities of **NU2058** have been quantified across various assays and cell lines. The following tables summarize the key reported values.

Table 1: Kinase Inhibition Profile



Target	Parameter	Value (µM)	Reference
CDK2	IC50	17	[1][2][3][4]
CDK1	IC50	26	[1][3]
CDK2	Ki	12	[1][7]
CDK1	Ki	5	[7]
DNA Topoisomerase II	IC50	300	[7]

IC₅₀: Half-maximal inhibitory concentration. K_i: Inhibition constant.

Table 2: Cellular Growth Inhibition (GI₅₀)

Cell Line	Cancer Type	Gl ₅₀ (μM)	Reference
LNCaP	Androgen-Sensitive Prostate	15	[3]
LNCaP-cdxR	Androgen- Independent Prostate	10-17	[3]
PC3	Androgen- Independent Prostate	38	[3]
CWR22Rv1	Androgen- Independent Prostate	46	[3]
Human Tumor Cells (Mean)	Various	13	[7]

GI₅₀: The concentration required to inhibit cell growth by 50%.

Table 3: Chemopotentiation Dose Modification Factor (DMF)



Sensitizing Agent	Potentiated Drug	DMF	Reference
NU2058	Cisplatin	3.1	[4]
NU2058	Melphalan	2.3	[2][4]
NU2058	Monohydroxymelphal an	1.7	[2][5]

DMF: The factor by which the dose of the cytotoxic drug can be reduced to obtain the same effect in the presence of the sensitizing agent.

Experimental Protocols

The following section details the methodology for a key assay used to determine the cytotoxic potentiation of DNA damaging agents by **NU2058**.

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with cytotoxic agents, providing a measure of cell reproductive viability.

Materials:

- Human cancer cell line (e.g., SQ20b head and neck cancer cells)[4]
- Complete growth medium (e.g., DMEM/F12)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- NU2058 (stock solution in DMSO)
- Cytotoxic drug (e.g., Cisplatin)
- 6-well plates and 100 mm Petri dishes
- Carnoy's reagent (75% v/v methanol, 25% v/v acetic acid)

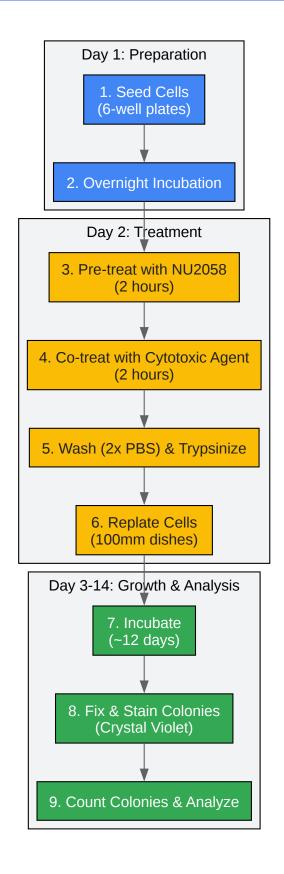


• Crystal Violet staining solution (0.4% w/v in water)

Procedure:

- Cell Seeding: Seed cells into 6-well plates at a density of 350,000 cells/well and allow them to attach overnight.[2]
- Pre-treatment: Replace the growth medium with fresh medium containing 100 μM **NU2058** or vehicle control (e.g., 0.1% DMSO). Incubate for 2 hours.[2][4]
- Co-treatment: Add the cytotoxic drug (e.g., Cisplatin) at various concentrations to the wells already containing NU2058. Incubate for a further 2 hours.[2][4]
 - For radiation experiments: After the initial 2-hour NU2058 incubation, irradiate the cells,
 then incubate for a further 2 hours (total 4-hour drug exposure).[2]
- Wash and Replate: After treatment, wash the cells twice with PBS.[2]
- Trypsinization: Detach the cells using Trypsin-EDTA and resuspend them in fresh medium.
- Cell Counting: Perform a cell count to determine the number of viable cells.
- Replating for Colony Formation: Replate the cells into 100 mm Petri dishes at various densities (e.g., 300-50,000 cells per plate) to ensure a countable number of colonies will form.[2]
- Incubation: Incubate the dishes for approximately 12 days, or until visible colonies are formed.[2]
- Fixing and Staining: Remove the medium and fix the colonies with Carnoy's reagent. After fixation, stain the colonies with Crystal Violet solution.[2]
- Colony Counting: Wash the plates with water, allow them to air dry, and count the colonies (typically defined as containing >50 cells).
- Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control and plot survival curves to determine the dose modification factor.





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Caption: Workflow for a clonogenic survival assay to measure **NU2058**-mediated chemosensitization.

Conclusion

NU2058 is a multifaceted compound with distinct biological activities. As a CDK1/2 inhibitor, it effectively induces G1 cell cycle arrest. More significantly for the field of DNA damage response, it acts as a potent sensitizer to platinum-based chemotherapy and melphalan. This activity is confirmed to be independent of its effects on CDK2, pointing to a novel mechanism likely involving the modulation of cellular drug transport pathways. The detailed data and protocols provided in this guide offer a foundational resource for further investigation into **NU2058** and its potential to overcome chemotherapy resistance by modulating the DNA damage response.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Therapeutic potential of CDK inhibitor NU2058 in androgen-independent prostate cancer -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The kinase inhibitor O6-cyclohexylmethylguanine (NU2058) potentiates the cytotoxicity of cisplatin by mechanisms that are independent of its effect upon CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selleck Chemical LLC NU2058 10mg 161058-83-9 O(6)-Cyclohexylmethylguanine, |
 Fisher Scientific [fishersci.com]
- 6. medkoo.com [medkoo.com]
- 7. NU 2058 | CDK1 Subfamily (CDK1, CDK2 & CDK3) | Tocris Bioscience [tocris.com]
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